molecular formula C19H23ClN4O5S B398182 N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

Cat. No.: B398182
M. Wt: 454.9g/mol
InChI Key: RHVADPDPWZOAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenoxyethyl group, a nitrophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-nitrophenylpiperazine: This intermediate is synthesized by reacting piperazine with 4-nitroaniline under appropriate conditions.

    Introduction of the chlorophenoxyethyl group: The intermediate 4-nitrophenylpiperazine is then reacted with 2-(4-chlorophenoxy)ethylamine to introduce the chlorophenoxyethyl group.

    Addition of the methylsulfonyl group: Finally, the compound is treated with methylsulfonyl chloride to introduce the methylsulfonyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl}-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-{3-{[2-(4-Chlorophenoxy)ethyl]amino}-4-nitrophenyl}-4-(ethylsulfonyl)piperazine

Uniqueness

N-[2-(4-CHLOROPHENOXY)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE is unique due to the specific combination of functional groups attached to the piperazine ring

Properties

Molecular Formula

C19H23ClN4O5S

Molecular Weight

454.9g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C19H23ClN4O5S/c1-30(27,28)23-11-9-22(10-12-23)16-4-7-19(24(25)26)18(14-16)21-8-13-29-17-5-2-15(20)3-6-17/h2-7,14,21H,8-13H2,1H3

InChI Key

RHVADPDPWZOAKE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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